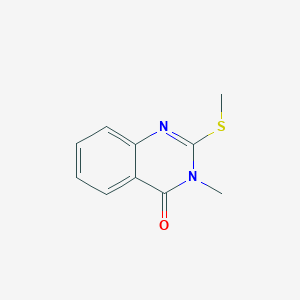

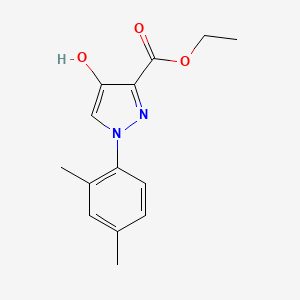

![molecular formula C17H25ClN4O2 B5512066 8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of compounds similar to 8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one involves multi-step processes. For instance, Kuroyan et al. (1983) described the synthesis of 9-thia-1,4-diazaspiro[5.5]undecanes, demonstrating a method that could be adapted for the synthesis of related diazaspiro[5.5]undecane derivatives (Kuroyan, Sarkisyan, & Vartanyan, 1983).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spiro-connected cyclic system. Zhou et al. (2001) explored the structural aspects of a similar compound, providing insights into the molecular architecture of these types of molecules (Zhou et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives often involves reactions with electrophiles and nucleophiles. For example, Cordes et al. (2013) described the reactivity of a related spiroaminal with various electrophiles, demonstrating the versatility of these compounds in chemical synthesis (Cordes, Murray, White, & Barrett, 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives include aspects like solubility, melting point, and stability. Zhang et al. (2008) provided a detailed analysis of a related compound using NMR spectroscopy, which is crucial for understanding the physical properties of these compounds (Zhang, Zhu, Xu, Cheng, Niu, & Chen, 2008).

Scientific Research Applications

Synthesis and Characterization

- The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be efficiently achieved through intramolecular spirocyclization of substituted pyridines. This method entails in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).

Catalysis and Reaction Mechanisms

- Nitrogen-containing spiro heterocycles like 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones have been synthesized through a double Michael addition reaction without the use of catalysts. This process yields high yields in short reaction times, highlighting efficient synthesis methods for compounds similar to the one (Aggarwal, Vij, & Khurana, 2014).

Crystallography and Structural Analysis

- Detailed structural elucidation of diazaspiro compounds, which share structural similarities with the given compound, has been achieved using X-ray crystallography. This analysis reveals that intermolecular interactions like hydrogen bonding and π–π stacking are crucial for crystal packing (Islam et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-[3-(4-chloropyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN4O2/c1-2-20-12-17(7-4-15(20)23)6-3-8-21(13-17)16(24)5-9-22-11-14(18)10-19-22/h10-11H,2-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGQEHFPRANUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCN(C2)C(=O)CCN3C=C(C=N3)Cl)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

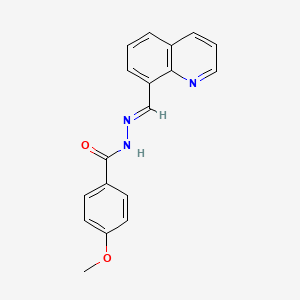

![1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)

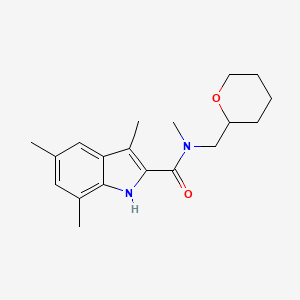

![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)

![2-fluoro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5512082.png)

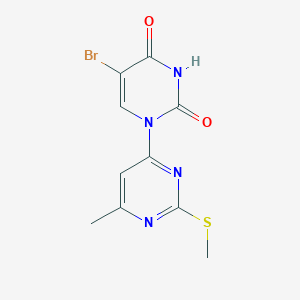

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)